Pyostacine 500
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pristinamycin is produced by the bacterium Streptomyces pristinaespiralis. The biosynthesis involves the production of two components, pristinamycin IA and pristinamycin IIA, in a ratio of 30:70 . These components are synthesized through a complex pathway involving multiple enzymes and intermediates.
Industrial Production Methods
Industrial production of pristinamycin involves the fermentation of Streptomyces pristinaespiralis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the active components .
Chemical Reactions Analysis
Types of Reactions
Pristinamycin undergoes various chemical reactions, including:
Oxidation: Pristinamycin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in pristinamycin.
Substitution: Substitution reactions can introduce new functional groups into the pristinamycin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of pristinamycin with modified antibacterial properties.
Scientific Research Applications
Pristinamycin has a wide range of scientific research applications:
Mechanism of Action
Pristinamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds essential for protein production . This action effectively stops bacterial growth and replication .
Comparison with Similar Compounds
Pristinamycin is similar to other streptogramin antibiotics, such as virginiamycin. it has unique properties that make it particularly effective against erythromycin-resistant bacteria . Other similar compounds include:
Virginiamycin: Another streptogramin antibiotic with a similar mechanism of action.
Quinupristin/Dalfopristin: A combination antibiotic used to treat severe infections caused by resistant bacteria.
Pristinamycin’s unique combination of components and its effectiveness against resistant bacteria make it a valuable antibiotic in both clinical and research settings .
Properties
Molecular Formula |
C73H89N11O17 |
---|---|
Molecular Weight |
1392.5 g/mol |
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C45H54N8O10.C28H35N3O7/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t26-,31-,32+,33+,34+,36+,37+;19-,20-,26-/m11/s1 |
InChI Key |
YVMBAUWDIGJRNY-BESUKNQGSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.